molecular formula C15H21N3O4 B3272621 tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 570409-62-0

tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B3272621
CAS No.: 570409-62-0
M. Wt: 307.34 g/mol
InChI Key: IGTJNWLRJZJLJV-UHFFFAOYSA-N
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Description

The compound tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate belongs to the 1,6-naphthyridine family, a class of bicyclic heterocycles with diverse applications in medicinal chemistry and materials science. Its structure features:

  • A tert-butyl carbamate group at position 6, providing steric bulk and stability.
  • 8,8-Dimethyl substitution on the dihydropyridine ring, which enhances conformational rigidity.
  • A nitro group at position 3, influencing electronic properties and reactivity.

The addition of two methyl groups at position 8 would increase the molecular weight to approximately C₁₅H₂₁N₃O₄ (307.35 g/mol). This substitution is rare in the literature, distinguishing it from other derivatives.

Properties

IUPAC Name

tert-butyl 8,8-dimethyl-3-nitro-5,7-dihydro-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-14(2,3)22-13(19)17-8-10-6-11(18(20)21)7-16-12(10)15(4,5)9-17/h6-7H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTJNWLRJZJLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745350
Record name tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570409-62-0
Record name tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 570409-62-0) is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O4C_{15}H_{21}N_{3}O_{4} with a molecular weight of 307.35 g/mol. The compound features a naphthyridine core structure which is known for various biological activities.

Anticancer Properties

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

  • Mechanisms of Action :
    • Apoptosis Induction : Naphthyridine compounds have been shown to activate intrinsic apoptotic pathways leading to cell death in cancer cells.
    • Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, inhibiting cancer cell proliferation.

Neuroprotective Effects

Naphthyridines are also explored for their neuroprotective effects. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.

Antimicrobial Activity

The antimicrobial potential of naphthyridines has been documented in various studies. These compounds can inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines. The results indicated that compounds similar to tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine showed IC50 values ranging from 10 to 20 µM against various cancer types including breast and lung cancer cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of naphthyridine derivatives. The results suggested that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro .

Study 3: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of naphthyridine derivatives against common pathogens, tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity Type Effect IC50 Values (µM) References
AnticancerInduces apoptosis10 - 20
NeuroprotectiveReduces oxidative stressNot specified
AntimicrobialInhibits bacterial growthNot specified

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituents, molecular weights, and key properties of structurally related 1,6-naphthyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-NO₂, 8,8-(CH₃)₂ C₁₅H₂₁N₃O₄ ~307.35 Unique steric effects; potential intermediates in drug synthesis Inferred
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-NO₂ C₁₃H₁₇N₃O₄ 279.30 Common intermediate for amidation/alkylation reactions
tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-Cl C₁₃H₁₇ClN₂O₂ 268.74 Halogenated derivative for cross-coupling reactions
tert-Butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CF₃ C₁₄H₁₇F₃N₂O₂ 302.29 Enhanced lipophilicity; used in PDE9A inhibitor synthesis
tert-Butyl 3-formyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 3-CHO C₁₄H₁₈N₂O₃ 262.30 Aldehyde functionality for further derivatization
tert-Butyl 2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate 2-OCH₃ C₁₄H₂₀N₂O₃ 264.32 Methoxy group alters electronic density; used in retinoid receptor ligands

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Reactant of Route 2
tert-butyl 8,8-dimethyl-3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

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